![molecular formula C14H13FO B6373037 5-(2,4-Dimethylphenyl)-3-fluorophenol, 95% CAS No. 1261918-01-7](/img/structure/B6373037.png)
5-(2,4-Dimethylphenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) is a compound that has been widely studied for its potential applications in various scientific research fields. It is a derivative of phenol, which is an aromatic organic compound. This compound has been used to synthesize various organic compounds, as well as for its potential applications in drug metabolism, drug delivery, and biotechnology.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) has been studied for its potential applications in drug metabolism, drug delivery, and biotechnology. It has been used as a substrate for the synthesis of various organic compounds, such as polymers, surfactants, and pharmaceuticals. It has also been used as a reagent for the synthesis of various drugs, such as anti-cancer drugs, antifungal drugs, and anti-inflammatory drugs. Additionally, it has been used in the development of nanomaterials and nanodevices.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) is not fully understood. However, it is believed that the compound can interact with various enzymes and receptors in the body, which can lead to various biochemical and physiological effects. Additionally, it is believed that the compound can interact with metal ions, which can lead to the formation of metal complexes. These metal complexes can then interact with various proteins and enzymes, leading to various biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) are not fully understood. However, it is believed that the compound can interact with various enzymes and receptors in the body, leading to various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, it has been shown to have an effect on the expression of certain genes, such as those involved in inflammation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) has several advantages and limitations for lab experiments. One advantage is that it is a stable compound, which makes it easy to store and handle in the laboratory. Additionally, it is relatively easy to synthesize and can be used in a wide variety of experiments. However, the compound is toxic and should be handled with caution. Additionally, it is expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for 5-(2,4-Dimethylphenyl)-3-fluorophenol (95%). One potential direction is to further explore its potential applications in drug metabolism, drug delivery, and biotechnology. Another potential direction is to study its potential effects on gene expression and its potential interactions with metal ions. Additionally, further research could be done to explore its potential toxicity and its potential effects on the environment. Finally, further research could be done to explore its potential use as a substrate for the synthesis of various organic compounds.
Synthesemethoden
5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) can be synthesized by the reaction of 2,4-dimethylphenol and hydrofluoric acid in the presence of a catalyst. The reaction takes place at a temperature of 80-90°C and a pressure of 0.2-0.4 MPa. The reaction is catalyzed by a Lewis acid, such as zinc chloride, and the reaction time is typically 5-6 hours. The reaction yields a 95% pure product of 5-(2,4-Dimethylphenyl)-3-fluorophenol.
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATUZSJVGKPAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684132 |
Source
|
Record name | 5-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-01-7 |
Source
|
Record name | 5-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.